

Amine-Reactive Labeling with Cyanine3.5 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: *B606858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Cyanine3.5 (Cy3.5) NHS ester for the fluorescent labeling of proteins, antibodies, and other biomolecules containing primary amines. Cy3.5 is a bright, orange-red fluorescent dye that offers a robust solution for creating fluorescent conjugates for a wide array of applications in biological research and drug development.[\[1\]](#)

Introduction

Cyanine3.5 NHS ester is an amine-reactive fluorescent dye that covalently attaches to primary amines on biomolecules through a stable amide bond.[\[1\]](#)[\[2\]](#) The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, under mild basic conditions.[\[1\]](#) This labeling chemistry is a cornerstone for preparing fluorescently-labeled proteins, antibodies, and peptides for use in applications such as fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[\[1\]](#)[\[3\]](#) Cy3.5 exhibits strong fluorescence, good water solubility (for sulfonated versions), and photostability, making it a reliable choice for sensitive detection.[\[1\]](#)[\[4\]](#)

Properties of Cyanine3.5 NHS Ester

The key chemical and spectroscopic properties of Cyanine3.5 NHS ester are summarized in the table below. These parameters are crucial for designing labeling experiments, selecting

appropriate instrumentation and filter sets for fluorescence imaging, and accurately quantifying the degree of labeling.

Property	Value	Reference(s)
Appearance	Dark purple solid	[1]
Molecular Weight	~741.62 g/mol	[1]
Excitation Maximum (λ_{ex})	~581-591 nm	[1]
Emission Maximum (λ_{em})	~596-604 nm	[1]
Molar Extinction Coefficient (ϵ)	116,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.35	[1]
Solubility	Soluble in DMSO, DMF; insoluble in water (non-sulfonated form)	[1]
Storage	Store at -20°C, desiccated and protected from light	[1] [5]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with Cyanine3.5 NHS ester. It is recommended to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

- Cyanine3.5 NHS ester
- Protein or antibody to be labeled (at a concentration of 2-10 mg/mL)
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0)[\[6\]](#)[\[7\]](#)

- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
- Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.4) (optional)[8]
- Purification column (e.g., gel filtration or desalting column)[3]

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein or antibody in the amine-free buffer to a final concentration of 2-10 mg/mL.
 - If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with an amine-free buffer via dialysis or buffer exchange column.[6]
- Prepare Dye Stock Solution:
 - Allow the vial of Cyanine3.5 NHS ester to warm to room temperature before opening.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[1]
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[1]
 - While gently stirring or vortexing, add the calculated amount of the dye stock solution to the protein solution.[8]
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]
- Quench Reaction (Optional):
 - To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[8]

- Incubate for 10-15 minutes at room temperature.[8]
- Purification of Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).[3]
 - The first colored fraction to elute is typically the labeled protein.[3]
- Characterization and Storage:
 - Determine the protein concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules per protein molecule.
 - Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[3]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

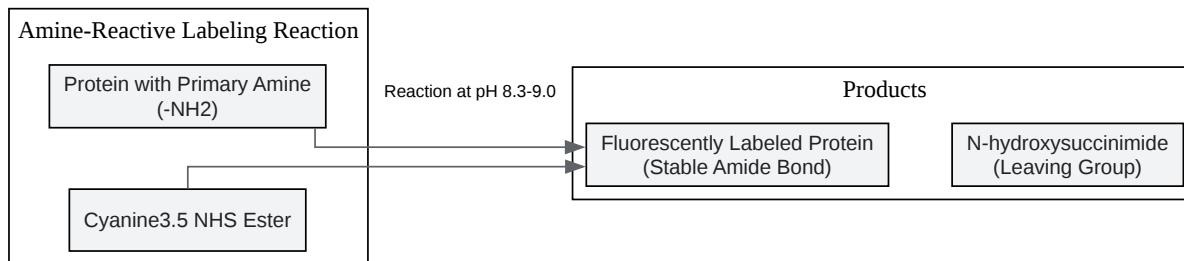
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

- Amine-modified oligonucleotide
- Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
- Cyanine3.5 NHS ester
- Anhydrous DMSO
- Purification materials (e.g., ethanol precipitation, HPLC, or gel filtration)

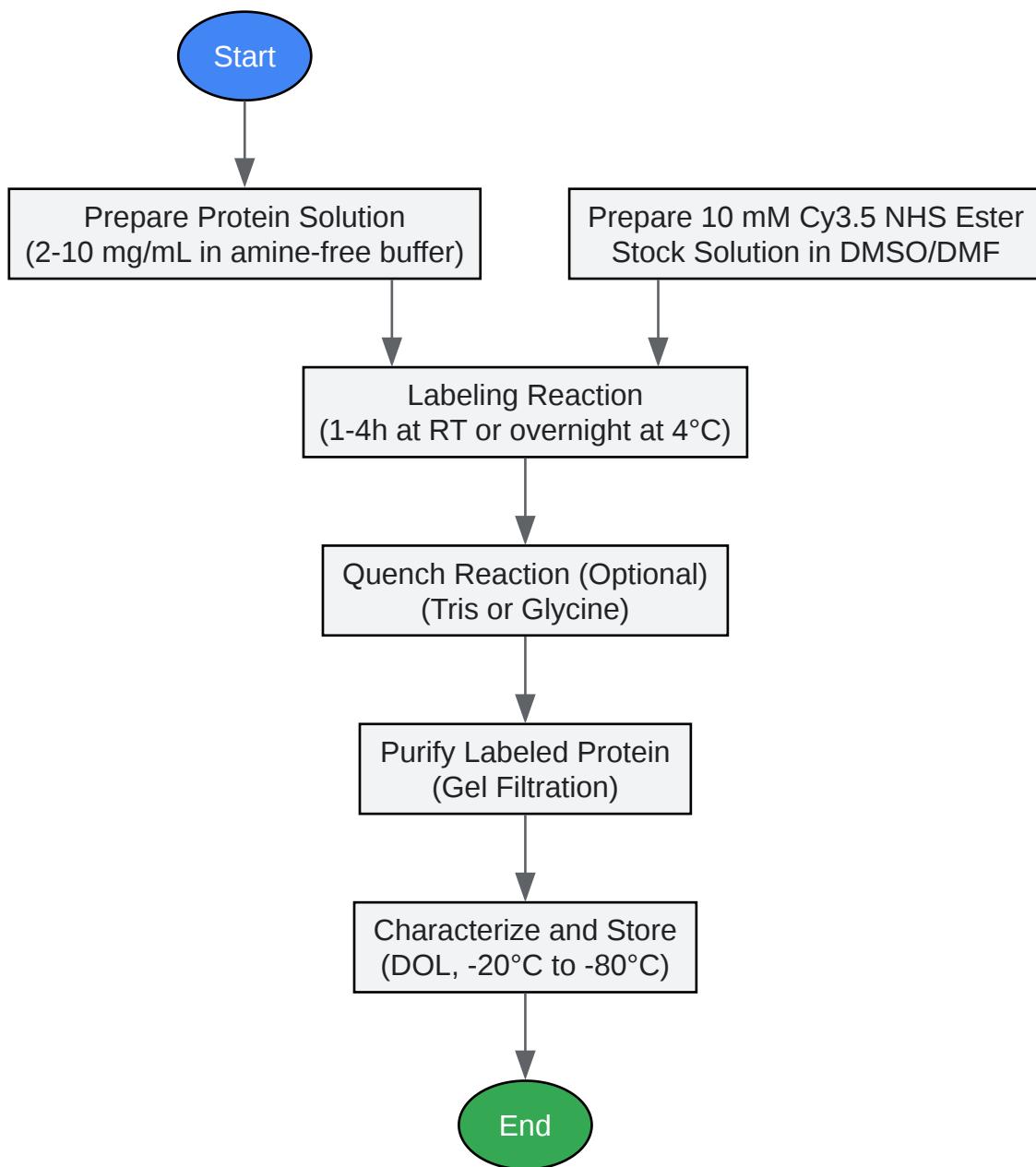
Procedure:

- Prepare Oligonucleotide Solution:


- Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[1]
- Prepare Dye Solution:
 - Prepare a fresh solution of Cyanine3.5 NHS ester in anhydrous DMSO.[1]
- Labeling Reaction:
 - Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligo should be determined empirically, but a starting point of 5:1 to 10:1 can be used.
 - Incubate the reaction for 1-2 hours at room temperature in the dark.[1]
- Purification of Labeled Oligonucleotide:
 - Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, reverse-phase HPLC, or gel filtration.

Data Presentation

Table 1: Quantitative Properties of Cyanine3.5 NHS Ester


Parameter	Value
Molecular Weight	~741.62 g/mol
Maximum Excitation Wavelength	~581-591 nm
Maximum Emission Wavelength	~596-604 nm
Molar Extinction Coefficient (ϵ)	116,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	0.35

Visualizations

[Click to download full resolution via product page](#)

Caption: Chemical reaction of amine-reactive labeling with Cyanine3.5 NHS ester.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein labeling with Cyanine3.5 NHS ester.

Caption: Troubleshooting guide for common issues in amine-reactive labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. probes.bocsci.com [probes.bocsci.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. assaygenie.com [assaygenie.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Amine-Reactive Labeling with Cyanine3.5 NHS Ester: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606858#amine-reactive-labeling-with-cyanine3-5-nhs-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com